![molecular formula C18H15ClFN3O2 B2538504 1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide CAS No. 1796903-50-8](/img/structure/B2538504.png)
1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide
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Description
The compound “1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a benzoxazole ring, a pyrrolidine ring, and a carboxamide group. Benzoxazole derivatives are known for their biological importance . They have been synthesized and screened for in-silico studies and in-vitro antibacterial activity .
Scientific Research Applications
Antioxidant Activity
Studies on derivatives of pyrrolidine carboxylic acid have shown significant antioxidant activities. These compounds, featuring various substituents, exhibited potent radical scavenging abilities, with some showing higher antioxidant activity than ascorbic acid. This suggests that structurally related compounds, including 1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide, could be explored for their potential antioxidant properties in biomedical research (I. Tumosienė et al., 2019).
Synthetic Methodology and Intermediate Applications
The stereoselective synthesis of compounds involving pyrrolidine units has been documented, highlighting the importance of such structures in pharmaceutical synthesis. One such study described the efficient and stereoselective synthesis of a key intermediate for the production of antibiotics targeting respiratory tract infections. This underscores the utility of pyrrolidine derivatives in synthesizing complex molecules with potential therapeutic applications (M. Lall et al., 2012).
PARP Inhibitor Development
Phenylpyrrolidine-substituted benzimidazole carboxamides have been identified as potent poly(ADP-ribose) polymerase (PARP) inhibitors, displaying single-digit nanomolar cellular potency. These findings suggest that the benzodioxazole and fluorophenyl moieties, similar to those in the compound of interest, could be integral to the development of new PARP inhibitors for cancer treatment (T. Penning et al., 2010).
Heterocyclic Systems and Biological Activity Prediction
The creation of novel bicyclic systems incorporating pyrrolidin-2-one structures, followed by predictions of their biological activity, has been reported. Such studies highlight the potential of utilizing computational tools to predict the biological activities of new compounds, including those structurally related to 1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide (Y. Kharchenko et al., 2008).
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c19-12-10-11(7-8-13(12)20)21-17(24)15-5-3-9-23(15)18-22-14-4-1-2-6-16(14)25-18/h1-2,4,6-8,10,15H,3,5,9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLVPYWYSSHUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide |
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